![molecular formula C13H24N2O2 B2433099 Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 2375268-07-6](/img/structure/B2433099.png)
Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate
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Description
Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate is a chemical compound that belongs to the category of azabicyclo compounds. The compound is widely used in scientific research due to its unique properties and applications.2.0]heptane-2-carboxylate.
Scientific Research Applications
Synthesis of Tropane Alkaloids
The compound is used in the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold, which is a central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Pharmaceutical Research
The compound is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .
Chemical Research
The compound is used in chemical research for the development of new synthetic methodologies .
Biochemical Research
The compound is used in biochemical research due to its interesting biological activities .
properties
IUPAC Name |
tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-6-8-9(14)13(4,5)10(8)15/h8-10H,6-7,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAUKBQIMWCOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2C1N(CC2)C(=O)OC(C)(C)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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